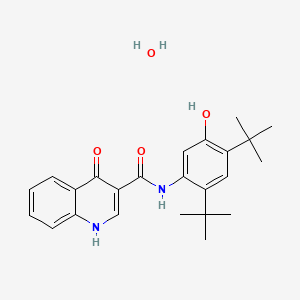

Ivacaftor hydrate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.H2O/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYELKYHBCRDZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ivacaftor hydrate chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivacaftor is a groundbreaking therapeutic agent that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive technical overview of Ivacaftor hydrate, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further research. The information is intended to serve as a core resource for professionals in the fields of cystic fibrosis research and drug development.

Chemical Properties

Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. The compound is available in both anhydrous and hydrated forms. The hydrate form is often utilized in pharmaceutical preparations.

| Property | Ivacaftor | This compound |

| Chemical Formula | C₂₄H₂₈N₂O₃ | C₂₄H₃₀N₂O₄ |

| Molecular Weight | 392.49 g/mol | 410.51 g/mol |

| CAS Number | 873054-44-5 | 1134822-07-3 |

| Appearance | White to off-white solid powder | Not specified |

| Aqueous Solubility | ~60 nM | Not specified |

Mechanism of Action: CFTR Potentiation

Ivacaftor is a CFTR potentiator designed to treat cystic fibrosis in patients with specific gating mutations, most notably the G551D mutation. In individuals with such mutations, the CFTR protein is present on the cell surface but the channel gate is defective and remains closed, impeding chloride ion transport.

Ivacaftor acts as an allosteric modulator that binds to the CFTR protein and increases the probability of the channel opening. This action is independent of ATP and restores the flow of chloride ions across the cell membrane, which in turn helps to normalize mucus viscosity and clearance. The drug enhances channel activity by promoting pore opening while stabilizing the nucleotide-binding domain (NBD) dimer state.

Figure 1. Signaling pathway of Ivacaftor's mechanism of action on a mutated CFTR protein.

Clinical and In Vitro Efficacy

Clinical trials and in vitro studies have demonstrated Ivacaftor's effectiveness in restoring CFTR function. Key quantitative outcomes are summarized below.

Clinical Trial Data (G551D Mutation)

| Outcome Measure | Baseline | Change after 6 Months | p-value |

| Sweat Chloride (mmol/L) | Mean: ~104 | Mean Change: -53.8 | < 0.001 |

| Body Mass Index ( kg/m ²) | Not specified | Mean Change: +0.8 | < 0.001 |

Observational Study Data (Non-G551D Gating Mutations)

| Outcome Measure | Baseline | Change after 6 Months | p-value |

| ppFEV1 (%) | Mean: 68 | Mean Absolute Increase: 10.9 | 0.0134 |

| Sweat Chloride (mEq/L) | Mean: 89.6 | Mean Change: -48.6 | < 0.0001 |

| Weight (kg) | Not specified | Mean Change: +5.1 | 0.0002 |

Experimental Protocols

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional assessment of CFTR activity.

Figure 2. Experimental workflow for the Ussing chamber assay to measure CFTR function.

Methodology Details:

-

Cell Culture: Human nasal epithelial (HNE) cells are obtained via nasal brushing and cultured for 21-28 days on permeable cell culture inserts to ensure full differentiation.

-

Ussing Chamber Setup: The cultured inserts are mounted in water-jacketed EasyMount Ussing chambers.

-

Measurement: A 4-electrode voltage clamp is used to measure the transepithelial chloride current.

-

Pharmacological Manipulation:

-

Sodium absorption is blocked by applying 100 µM amiloride to the apical side.

-

cAMP-dependent CFTR chloride transport is activated with 20 µM forskolin on the serosal side.

-

Ivacaftor (1 µM) is added to the apical side to test its potentiation effect.

-

Patient-specific CFTR chloride currents are quantified by adding 50 µM CFTRinh-172.

-

Sweat Chloride Test

The sweat chloride test is a primary diagnostic tool for cystic fibrosis and is used to measure the in vivo response to CFTR modulators like Ivacaftor.

Methodology Details:

-

Sweat Stimulation: Pilocarpine iontophoresis is used to stimulate sweat production on a small area of the skin.

-

Sweat Collection: The sweat is collected on a filter paper or in a macroduct coil.

-

Analysis: The chloride concentration in the collected sweat is measured using an approved standardized method. A significant decrease in sweat chloride concentration post-treatment indicates improved CFTR function.

Conclusion

Ivacaftor represents a significant advancement in the treatment of cystic fibrosis, targeting the underlying molecular defect for specific patient populations. Its mechanism as a CFTR potentiator is well-characterized, leading to demonstrable improvements in both in vitro and clinical endpoints. The protocols outlined in this guide provide a foundation for further investigation into CFTR modulators and their therapeutic potential.

An In-depth Technical Guide on the Mechanism of Action of Ivacaftor (VX-770) on CFTR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Ivacaftor (VX-770) potentiates the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information presented herein is intended for an audience with a strong background in biochemistry, biophysics, and pharmacology.

Introduction to Ivacaftor and CFTR

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] These mutations lead to a dysfunctional or absent CFTR protein, resulting in impaired ion transport, mucus accumulation, and multi-organ pathology.[2][3] Ivacaftor (VX-770) is a small molecule potentiator that directly targets the defective CFTR protein to restore its function.[1][3] It was the first approved therapy that addresses the underlying cause of CF in patients with specific "gating" mutations, such as the G551D mutation, where the CFTR protein is present at the cell surface but fails to open and close properly.[3][4]

Core Mechanism of Action: Potentiation of CFTR Channel Gating

Ivacaftor's primary mechanism of action is to increase the open probability (Po) of the CFTR channel.[5] It acts as a potentiator by binding directly to the CFTR protein and stabilizing the open-channel conformation, thereby enhancing chloride ion transport.[6][7] This potentiation is dependent on the phosphorylation of the CFTR's Regulatory (R) domain by Protein Kinase A (PKA), a prerequisite for channel activity.[8] However, a key aspect of Ivacaftor's mechanism is its ability to promote channel opening independently of ATP hydrolysis, which is normally required for the gating cycle.[6][8] While it does not bypass the need for ATP binding, it appears to uncouple the gating cycle from the ATP hydrolysis cycle.[6]

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the Ivacaftor-CFTR interaction.[5] These studies revealed that Ivacaftor binds to a specific site within the transmembrane (TM) domain of CFTR, at the interface between the protein and the lipid bilayer.[5][9] This binding pocket is formed by TM helices 4, 5, and 8.[5][10] The binding of Ivacaftor to this site is thought to allosterically modulate the conformation of the channel, favoring the open state.[11]

Quantitative Effects of Ivacaftor on CFTR Function

The potentiation of CFTR by Ivacaftor has been quantified across various experimental systems. The following tables summarize key quantitative data on its effects.

Table 1: Effect of Ivacaftor on CFTR Channel Open Probability (Po)

| CFTR Variant | Experimental System | Ivacaftor Concentration | Fold Increase in Po (approx.) | Reference |

| G551D | Excised inside-out membrane patches | 1 µM | ~6 | |

| Wild-Type | Excised inside-out membrane patches | 1 µM | ~2 | |

| F508del (corrected) | Planar lipid bilayers | 10 µM | ~3 | [8] |

Table 2: Effect of Ivacaftor on CFTR-mediated Chloride Transport

| Cell Type | CFTR Variant | Assay | Ivacaftor Concentration | Increase in Short-Circuit Current (Isc) | Reference |

| FRT cells | G551D | Ussing Chamber | 10 µM | Potentiated to ~50% of wild-type levels | [12] |

| Human Bronchial Epithelial (HBE) cells | G551D/F508del | Ussing Chamber | 100 nM | Significant increase over baseline | [4] |

| Human Nasal Epithelial Organoids | Various gating mutations | Forskolin-Induced Swelling | 3 µM | Significant swelling indicative of restored function | [13] |

Table 3: Clinical Efficacy of Ivacaftor in Patients with Gating Mutations

| Clinical Endpoint | Patient Population | Duration of Treatment | Observed Improvement | Reference |

| Sweat Chloride (SwCl) | G551D mutation | 1 month | Mean decrease of -53.5 mEq/L | [14] |

| FEV1 % predicted | G551D mutation | 6 months | Mean absolute improvement of ~10% | [15] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Ivacaftor.

Patch-Clamp Electrophysiology

This technique is used to measure the activity of single CFTR channels in a patch of cell membrane.[16]

Methodology:

-

Cell Culture: Cells expressing the CFTR variant of interest (e.g., CHO or HEK293 cells) are grown on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of ~1 µm. The pipettes are filled with a solution containing the ions to be measured (e.g., a chloride-based solution).

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Excised Patch Formation: The pipette is pulled away from the cell to excise a small patch of the membrane, creating either an "inside-out" or "outside-out" configuration. For studying the direct effects of intracellular molecules like ATP and PKA, the inside-out configuration is used.

-

Perfusion and Recording: The excised patch is perfused with various solutions containing ATP, PKA, and different concentrations of Ivacaftor. The current flowing through the single CFTR channel is recorded using an amplifier.

-

Data Analysis: The recorded current is analyzed to determine the single-channel conductance and the open probability (Po), which is the fraction of time the channel is in the open state.

Ussing Chamber Assay

The Ussing chamber is used to measure ion transport across a monolayer of epithelial cells.[16]

Methodology:

-

Cell Culture: Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) are grown on permeable filter supports until they form a confluent monolayer with high electrical resistance.

-

Chamber Setup: The filter support with the cell monolayer is mounted between two halves of a Ussing chamber. Each half-chamber is filled with an appropriate physiological saline solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this voltage clamp, known as the short-circuit current (Isc), is measured. The Isc is a direct measure of net ion transport across the epithelium.

-

Pharmacological Manipulation: A cAMP agonist (e.g., forskolin) is added to the apical and basolateral chambers to activate CFTR. Subsequently, different concentrations of Ivacaftor are added to assess its effect on CFTR-mediated chloride secretion. A CFTR inhibitor (e.g., CFTRinh-172) is often added at the end of the experiment to confirm that the measured current is specific to CFTR.

-

Data Analysis: The change in Isc in response to Ivacaftor is calculated to quantify the potentiation of CFTR function.

Biochemical Assays for CFTR Protein Analysis

Western blotting is used to assess the maturation and cell surface expression of the CFTR protein.[16]

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors to solubilize cellular proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their different molecular weights.[16] Ivacaftor is not expected to change the expression levels of CFTR, but this assay is crucial when studying its effects in combination with corrector compounds.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate key aspects of Ivacaftor's mechanism of action and the experimental procedures used to study it.

Caption: Ivacaftor's mechanism of action on the CFTR channel.

Caption: Workflow for patch-clamp electrophysiology experiments.

Caption: Workflow for Ussing chamber experiments.

Conclusion

Ivacaftor represents a landmark achievement in the development of targeted therapies for Cystic Fibrosis. Its mechanism as a CFTR potentiator is well-characterized, involving direct binding to the channel to increase its open probability in a phosphorylation-dependent but ATP-hydrolysis-independent manner. The quantitative data from a range of in vitro and clinical studies unequivocally demonstrate its efficacy in restoring chloride transport in individuals with specific CFTR gating mutations. The experimental protocols detailed in this guide provide a foundation for further research into the structure-function relationships of CFTR and the development of next-generation CFTR modulators.

References

- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vertex Presents New Data Across Portfolio of Cystic Fibrosis Medicines Including ALYFTREK® at the North American Cystic Fibrosis Conference | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

- 3. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator. | Sigma-Aldrich [merckmillipore.com]

- 10. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Effectiveness of ivacaftor in cystic fibrosis Patients with non-G551D gating mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. cff.org [cff.org]

The Structure-Activity Relationship of Ivacaftor Hydrate: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Core Principles Guiding the Efficacy of a Landmark CFTR Potentiator

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ivacaftor hydrate, a pioneering therapeutic agent for the treatment of cystic fibrosis (CF). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, experimental methodologies, and key structural features that underpin the clinical efficacy of Ivacaftor. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological processes, this guide aims to serve as a critical resource for the ongoing development of next-generation CFTR modulators.

Introduction: Ivacaftor and the Dawn of CFTR Modulation

Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR protein functions as a chloride ion channel on the apical surface of epithelial cells, and its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system.

Ivacaftor (formerly VX-770) represents a breakthrough in CF therapy as the first approved drug that directly targets the underlying protein defect. It acts as a "potentiator," a class of drugs that increases the channel-open probability of the CFTR protein that is present at the cell surface but has defective gating. This guide will explore the intricate relationship between Ivacaftor's chemical structure and its remarkable ability to restore function to mutant CFTR channels.

Mechanism of Action: A Direct Potentiator of the CFTR Channel

Ivacaftor exerts its therapeutic effect through direct interaction with the CFTR protein. Cryo-electron microscopy studies have revealed that Ivacaftor binds to a specific site on CFTR at the protein-lipid interface.[1] This binding pocket is formed by transmembrane (TM) helices 4, 5, and 8.[1][2][3]

The binding of Ivacaftor stabilizes the open conformation of the CFTR channel, thereby increasing the likelihood that chloride ions will pass through.[2] A crucial aspect of its mechanism is that this potentiation is dependent on the phosphorylation of the CFTR protein by Protein Kinase A (PKA) but is independent of ATP hydrolysis, which is a key step in the normal gating cycle of the channel.[4] This ATP-independent action suggests that Ivacaftor allosterically modulates the channel's conformation to favor an open state.

Signaling Pathway of Ivacaftor's Action

The following diagram illustrates the simplified signaling pathway of Ivacaftor's potentiation of the CFTR channel.

Caption: Ivacaftor binds to phosphorylated CFTR, inducing an open conformation for chloride transport.

Structure-Activity Relationship (SAR) Studies

The development of Ivacaftor was the result of extensive SAR studies that optimized its potency and pharmacokinetic properties. The core structure of Ivacaftor is an N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.[5] Key structural features that contribute to its activity include:

-

Quinolone Scaffold: This heterocyclic core is a crucial pharmacophore that orients the other functional groups for optimal interaction with the CFTR binding site.[5]

-

Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is critical for activity. It forms a key hydrogen bond with a residue in the CFTR binding pocket, significantly enhancing binding affinity.

-

Tert-Butyl Groups: These bulky groups contribute to the hydrophobic interactions within the binding site at the protein-lipid interface.

-

Carboxamide Linker: This linker connects the quinolone and phenyl moieties and is involved in hydrogen bonding interactions.

Quantitative SAR Data

The following table summarizes key quantitative data for Ivacaftor and a related potentiator, GLPG1837, highlighting their potency in activating CFTR channels.

| Compound | Target | Assay Type | Potency (EC50/Kd) | Reference |

| Ivacaftor (VX-770) | Wild-Type CFTR | Scintillation Proximity Assay | 6.6 ± 1.2 nM (Kd) | [1] |

| Ivacaftor (VX-770) | G551D-CFTR | Electrophysiology | ~100 nM | |

| GLPG1837 | Wild-Type CFTR | Electrophysiology | Potent potentiator | [1] |

Note: EC50 values for Ivacaftor can vary depending on the specific CFTR mutation and the experimental conditions.

Experimental Protocols

The characterization of Ivacaftor's SAR and mechanism of action has relied on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues or cell monolayers.

Objective: To measure the effect of Ivacaftor on CFTR-mediated chloride secretion.

Methodology:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (e.g., with the G551D mutation) are cultured on permeable supports until they form a polarized and differentiated monolayer.

-

Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.

-

Forskolin is added to the basolateral side to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.

-

Ivacaftor is then added to the apical side, and the change in Isc is measured to determine its potentiating effect.

-

A CFTR-specific inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the measured current is CFTR-dependent.

-

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp recording allows for the direct measurement of the activity of individual ion channels.

Objective: To determine the effect of Ivacaftor on the open probability (Po) of single CFTR channels.

Methodology:

-

Cell Preparation: A cell line expressing the CFTR mutant of interest (e.g., G551D-CFTR in CHO cells) is used.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal," isolating a small patch of the membrane containing one or more CFTR channels.

-

Excised Patch Configuration: The pipette is pulled away from the cell to create an "inside-out" patch, exposing the intracellular face of the membrane to the bath solution.

-

Channel Activation and Recording: The patch is perfused with a solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels. The current flowing through the channels is recorded.

-

Ivacaftor Application: Ivacaftor is added to the bath solution, and the change in channel activity (i.e., the frequency and duration of channel openings) is recorded to calculate the change in open probability.

Scintillation Proximity Assay (SPA) for Binding Affinity

SPA is a homogeneous binding assay that measures the interaction of a radiolabeled ligand with its target.

Objective: To determine the binding affinity (Kd) of Ivacaftor for the CFTR protein.

Methodology:

-

Protein Preparation: Purified CFTR protein is immobilized onto SPA beads.

-

Radioligand: A radiolabeled form of Ivacaftor (e.g., [3H]-Ivacaftor) is used.

-

Assay Setup: The CFTR-coated SPA beads are incubated with increasing concentrations of radiolabeled Ivacaftor in a microplate.

-

Signal Detection: When the radiolabeled Ivacaftor binds to the CFTR on the beads, the radioisotope is brought into close proximity to the scintillant within the beads, causing light to be emitted. This light is detected by a scintillation counter. Unbound radioligand in the solution is too far away to excite the scintillant.

-

Data Analysis: The amount of light emitted is proportional to the amount of bound radioligand. By plotting the bound radioligand as a function of its concentration, a saturation binding curve is generated, from which the Kd can be calculated.

Fluorescence-Based Assays for High-Throughput Screening

Fluorescence-based assays are amenable to high-throughput screening (HTS) for the discovery of new CFTR modulators.

Objective: To rapidly screen compound libraries for CFTR potentiator activity.

Methodology:

-

Cell Line: A cell line co-expressing a mutant CFTR and a halide-sensitive yellow fluorescent protein (YFP) is used.

-

Assay Principle: The YFP fluorescence is quenched by iodide ions. The rate of fluorescence quenching upon addition of iodide to the extracellular medium is proportional to the rate of iodide influx through CFTR channels.

-

Assay Protocol:

-

Cells are plated in a multi-well plate.

-

The cells are stimulated with a CFTR activator (e.g., forskolin).

-

Test compounds (potential potentiators) are added to the wells.

-

An iodide-containing solution is added, and the change in YFP fluorescence over time is measured using a fluorescence plate reader.

-

An increase in the rate of fluorescence quenching in the presence of a compound indicates potentiation of CFTR activity.

-

Experimental and Logical Workflows

The discovery and characterization of Ivacaftor followed a logical progression of experiments. The following diagrams visualize these workflows.

Drug Discovery Workflow for a CFTR Potentiator

Caption: A typical workflow for discovering and developing a CFTR potentiator like Ivacaftor.

Logical Relationship in Ivacaftor's Mechanism

References

- 1. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]

- 4. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]

Pharmacological Profile of Ivacaftor Hydrate: An In-depth Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ivacaftor hydrate is a selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It was the first therapeutic agent designed to target the underlying genetic defect in cystic fibrosis (CF) for a specific subset of patients.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its characterization.

Mechanism of Action

Ivacaftor is a CFTR potentiator that enhances the channel open probability (or gating) of certain mutant CFTR proteins that are present on the cell surface but have defective channel function.[2][3] The primary target for Ivacaftor monotherapy is the G551D-CFTR mutation, a Class III gating mutation where the CFTR protein is trafficked to the epithelial cell surface but the channel gate is improperly closed.[1][2]

Ivacaftor directly binds to the CFTR protein at an allosteric site, distinct from the ATP-binding site.[4] This binding induces a conformational change that stabilizes the open state of the CFTR channel, allowing for increased transport of chloride ions across the cell membrane.[2][4] This potentiation of channel activity is independent of ATP hydrolysis, a key feature of its mechanism that overcomes the gating defect caused by mutations like G551D.[4] The restoration of chloride transport leads to increased hydration of the airway surface liquid (ASL), facilitating mucociliary clearance.[1]

Signaling Pathway of CFTR Activation and Ivacaftor Potentiation

The following diagram illustrates the signaling pathway leading to CFTR activation and the point of intervention for Ivacaftor.

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized in both healthy volunteers and patients with cystic fibrosis.

Data Presentation: Pharmacokinetic Parameters of Ivacaftor

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | Increased 2.5- to 4-fold with fat-containing food | [4] |

| Tmax (fed state) | ~4 hours | [5] |

| Distribution | ||

| Protein Binding | ~99% (primarily to alpha-1-acid glycoprotein and albumin) | [2][4] |

| Apparent Volume of Distribution (Vd/F) | 353 (122) L | [3] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A | [1][2] |

| Active Metabolite | M1 (hydroxymethyl-ivacaftor; ~1/6th potency of parent) | [1][2] |

| Inactive Metabolite | M6 (ivacaftor-carboxylate; <1/50th potency of parent) | [1][2] |

| Elimination | ||

| Route of Elimination | Primarily fecal (87.8%) | [2] |

| Apparent Terminal Half-life (single dose, fed state) | ~12 hours | [2] |

| Apparent Clearance (CL/F) | 17.3 (8.4) L/h | [2] |

Pharmacodynamics

The pharmacodynamic effects of Ivacaftor are directly related to its potentiation of CFTR function, leading to measurable improvements in physiological and clinical endpoints.

Data Presentation: Pharmacodynamic Effects of Ivacaftor in G551D Patients

| Endpoint | Mean Change from Baseline | Timepoint | Reference |

| Sweat Chloride | -47.8 mmol/L (vs. placebo) | 24 weeks | [1] |

| Percent Predicted FEV1 | +10.6% (vs. placebo) | 24 weeks | [1] |

| Risk of Pulmonary Exacerbations | 55% reduction (vs. placebo) | 24 weeks | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of Ivacaftor are provided below.

In Vitro CFTR Potentiation: Ussing Chamber Assay

This assay measures ion transport across epithelial cell monolayers and is considered a gold standard for assessing CFTR modulator activity.

-

Cell Culture: Culture human bronchial epithelial (HBE) cells or Fischer rat thyroid (FRT) cells stably expressing the G551D-CFTR mutation on permeable supports until a confluent and polarized monolayer is formed.

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with a physiological salt solution (e.g., Krebs-Bicarbonate Ringer buffer) maintained at 37°C and gassed with 95% O2/5% CO2.

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Pharmacological Modulation:

-

Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption.

-

Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to both chambers.

-

Add Ivacaftor at various concentrations to the apical chamber to assess its potentiating effect on the forskolin-stimulated Isc.

-

Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: Quantify the change in Isc in response to Ivacaftor to determine its potency (EC50) and efficacy.

Experimental Workflow: Ussing Chamber Assay

In Vivo CFTR Function: Sweat Chloride Test

The sweat chloride test is a key diagnostic tool for CF and is used in clinical trials to assess the in vivo efficacy of CFTR modulators.

-

Sweat Stimulation: Induce localized sweating on a small area of the forearm using pilocarpine iontophoresis. A weak electrical current is used to deliver pilocarpine, a sweat-inducing agent, into the skin.

-

Sweat Collection: Collect the sweat on a pre-weighed filter paper or in a macroduct coil for a standardized period (typically 30 minutes).

-

Chloride Analysis: Elute the sweat from the collection device and measure the chloride concentration using a chloridometer or an equivalent analytical method.

-

Interpretation: Compare the measured sweat chloride concentration to established diagnostic thresholds. A significant reduction in sweat chloride following treatment with Ivacaftor indicates restoration of CFTR function.

Conclusion

This compound represents a landmark in the development of targeted therapies for cystic fibrosis. Its well-defined pharmacological profile, characterized by a specific mechanism of action, favorable pharmacokinetics, and robust pharmacodynamic effects, has established it as a cornerstone of treatment for individuals with specific CFTR gating mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ivacaftor and the development of novel CFTR modulators.

References

- 1. Automated acquisition and analysis of airway surface liquid height by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the Airway Surface Liquid Volume with Simple Light Refraction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-drug plasma protein binding interactions of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ivacaftor Hydrate: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of ivacaftor hydrate in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The document details experimental protocols for solubility determination, presents quantitative data in a clear, comparative format, and visualizes the compound's mechanism of action and a typical experimental workflow.

Executive Summary

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, pivotal in the treatment of cystic fibrosis for patients with specific gating mutations.[1][2] Its efficacy in research and formulation development is fundamentally linked to its solubility characteristics. This guide addresses the compound's notably low aqueous solubility and provides quantitative data for its dissolution in essential organic solvents used in laboratory settings. Understanding these properties is critical for the design of in-vitro assays, formulation studies, and preclinical development.

Solubility Profile of Ivacaftor

Ivacaftor is a white to off-white powder that is characterized as practically insoluble in aqueous media.[3][4][5][6] This low aqueous solubility (<0.05 µg/mL) presents a significant challenge for oral bioavailability and in-vitro assay development.[1][5] Consequently, organic solvents are necessary to prepare stock solutions for experimental use. The following table summarizes the solubility of ivacaftor in various common laboratory solvents.

Table 1: Quantitative Solubility of Ivacaftor in Common Laboratory Solvents

| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes | Source(s) |

| DMSO | 78.13 | ~25 mg/mL | ~63.7 mM | - | [7] |

| 39.25 mg/mL | 100 mM | - | |||

| 252 mg/mL | 642.05 mM | Sonication is recommended. | [8] | ||

| Ethanol | 46.07 | ~0.1 mg/mL | ~0.25 mM | - | [7] |

| < 1 mg/mL | < 2.5 mM | Insoluble or slightly soluble. | [8] | ||

| 1.96 mg/mL | 5 mM | - | |||

| Dimethylformamide (DMF) | 73.09 | ~25 mg/mL | ~63.7 mM | - | [7] |

| Water | 18.02 | < 0.05 µg/mL | < 0.13 µM | Practically insoluble. | [1][5] |

| ~60 nM | 0.06 µM | Determined in cell-free patches. | [9][10] | ||

| 138 ± 1 nM | 0.14 µM | At 37°C, pH 7.1. | [9] | ||

| Methanol | 32.04 | Practically Insoluble | - | - | [11] |

| Acetonitrile | 41.05 | Practically Insoluble | - | A 1:1 mixture with methanol can dissolve the deuterated form. | [11][12] |

| Acetone | 58.08 | Practically Insoluble | - | - | [11] |

Note: The molecular weight of anhydrous ivacaftor (392.5 g/mol ) was used for molarity calculations. Discrepancies in reported DMSO solubility may arise from differences in experimental conditions, such as temperature, sonication, and the specific solid form of ivacaftor used.

Mechanism of Action: CFTR Potentiation

Ivacaftor's therapeutic effect stems from its function as a CFTR potentiator. In individuals with cystic fibrosis carrying specific "gating" mutations (e.g., G551D), the CFTR protein is present on the epithelial cell surface but remains predominantly in a closed state, preventing the transport of chloride ions. Ivacaftor binds directly to the mutant CFTR protein, inducing a conformational change that increases the channel's open probability.[1][2] This potentiation of the channel's gating function, which is independent of ATP hydrolysis, facilitates an increased flow of chloride ions out of the cell, helping to restore the airway surface liquid and improve mucociliary clearance.[1][]

Experimental Protocols

Accurate determination of solubility is crucial for reliable experimental results. The following sections describe generalized protocols for determining ivacaftor solubility and a typical workflow for assessing its biological activity.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a given solvent, adapted from common laboratory procedures.[3]

-

Preparation : Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol) in a sealed glass vial.

-

Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer. To ensure equilibrium is reached, this process should be carried out for a sufficient duration, typically 12 to 24 hours.[3][14] For poorly soluble compounds or viscous solvents like DMSO, gentle sonication may be used to aid dispersion.[8][11]

-

Separation of Undissolved Solid : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a fine-pore (e.g., 0.22 or 0.45 µm) syringe filter to remove any remaining particulates.[3]

-

Quantification :

-

Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent in which ivacaftor is fully soluble.

-

Analyze the concentration of ivacaftor in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry (at ~255 nm or ~311 nm) or High-Performance Liquid Chromatography (HPLC).[3][9][14]

-

Prepare a standard curve with known concentrations of ivacaftor to ensure accurate quantification.

-

-

Calculation : Calculate the original concentration in the saturated filtrate, accounting for the dilution factor. This value represents the solubility of ivacaftor in the test solvent under the specified conditions.

Experimental Workflow: In-Vitro Efficacy Assay

The following workflow describes a typical experiment to measure the potentiation of CFTR function by ivacaftor in cultured human bronchial epithelial cells, a standard method for evaluating CFTR modulators.[7]

This workflow allows researchers to quantify the increase in CFTR-mediated chloride current induced by ivacaftor, providing a direct measure of its potentiation activity. The resulting data can be used to determine key parameters such as the half-maximal effective concentration (EC50).[7]

References

- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. US20170326129A1 - Complexes of ivacaftor and its salts and derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. data.epo.org [data.epo.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Ivacaftor | CFTR | Autophagy | TargetMol [targetmol.com]

- 9. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 10. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iajps.com [iajps.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. wjpsonline.com [wjpsonline.com]

Ivacaftor as a CFTR Potentiator in G551D Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of Ivacaftor as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, with a specific focus on its mechanism of action in the context of the G551D mutation. This document summarizes key clinical trial data, details the molecular interactions and signaling pathways, and provides methodologies for critical experiments used in the research and development of CFTR modulators.

Introduction to Cystic Fibrosis and the G551D Mutation

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene.[1] This gene encodes the CFTR protein, an epithelial ion channel responsible for the transport of chloride and bicarbonate across cell membranes.[2] Normal CFTR function is crucial for maintaining the viscosity of mucus in various organs, including the lungs, pancreas, and gastrointestinal tract.[3]

Mutations in the CFTR gene are categorized into different classes based on their impact on the CFTR protein. The G551D mutation, a Class III "gating" mutation, is characterized by a glycine-to-aspartic acid substitution at position 551 of the protein.[4] While the G551D-mutated CFTR protein is successfully trafficked to the apical membrane of epithelial cells, its ability to open and transport chloride ions is severely impaired.[2][3] This leads to the hallmark clinical manifestations of CF, including recurrent pulmonary infections, pancreatic insufficiency, and elevated sweat chloride concentrations.[3]

Ivacaftor: A Targeted CFTR Potentiator

Ivacaftor (marketed as Kalydeco®) is a CFTR potentiator that represents a significant breakthrough in the treatment of CF for individuals with specific mutations, most notably the G551D mutation.[5] Unlike previous therapies that addressed the downstream symptoms of CF, Ivacaftor targets the underlying molecular defect in the CFTR protein.[6]

Mechanism of Action

Ivacaftor directly binds to the G551D-mutated CFTR protein to induce a conformational change that increases the probability of the channel being in an open state.[7] This potentiation of channel gating allows for an increased flow of chloride ions across the cell membrane, partially restoring the protein's function.[7]

Notably, Ivacaftor's mechanism is ATP-independent.[8] In a healthy CFTR protein, channel gating is a complex process involving ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). The G551D mutation disrupts this process.[4] Ivacaftor circumvents this defect by inducing a non-conventional mode of gating that does not rely on the normal ATP-dependent cycle.[8] Molecular dynamics simulations and cryo-electron microscopy have suggested that Ivacaftor binds to an allosteric site on the CFTR protein, likely within the transmembrane domains, rather than directly at the ATP-binding sites.[1][6]

Clinical Efficacy of Ivacaftor in G551D Patients

Multiple clinical trials have demonstrated the significant and sustained clinical benefits of Ivacaftor in patients with the G551D mutation. These benefits include improvements in lung function, reductions in pulmonary exacerbations, weight gain, and a decrease in sweat chloride concentration, a key biomarker of CFTR function.

Quantitative Clinical Trial Data

The following tables summarize key quantitative data from pivotal clinical trials of Ivacaftor in patients with the G551D mutation.

Table 1: Improvement in Lung Function (FEV₁ % Predicted)

| Study | Age Group | Treatment Duration | Mean Absolute Change in FEV₁ % Predicted (Ivacaftor vs. Placebo) | Reference |

| STRIVE (Phase 3) | ≥ 12 years | 24 weeks | +10.6 percentage points | |

| STRIVE (Phase 3) | ≥ 12 years | 48 weeks | +10.5 percentage points | |

| ENVISION (Phase 3) | 6-11 years | 24 weeks | +12.5 percentage points | [9] |

| Post-approval Study | ≥ 6 years | 6 months | +6.7 percentage points | [5][10] |

| Expanded Access | ≥ 6 years (FEV₁ ≤ 40%) | 24 weeks | +5.5 percentage points |

Table 2: Reduction in Sweat Chloride

| Study | Age Group | Treatment Duration | Mean Change in Sweat Chloride (mmol/L) (Ivacaftor vs. Placebo) | Reference |

| STRIVE (Phase 3) | ≥ 12 years | 48 weeks | -48.1 mmol/L | [11] |

| Post-approval Study | ≥ 6 years | 6 months | -53.8 mmol/L | [5][12] |

Table 3: Improvement in Weight and BMI

| Study | Age Group | Treatment Duration | Mean Change in Weight/BMI | Reference |

| STRIVE (Phase 3) | ≥ 12 years | 48 weeks | +2.7 kg (vs. placebo) | [11] |

| Post-approval Study | ≥ 6 years | 6 months | +0.8 kg/m ² (BMI) | [5][12] |

| Expanded Access | ≥ 6 years (FEV₁ ≤ 40%) | 24 weeks | +3.3 kg |

Experimental Protocols for Assessing CFTR Function and Ivacaftor Efficacy

The following are detailed methodologies for key experiments used to evaluate the function of the CFTR protein and the efficacy of potentiators like Ivacaftor.

Ussing Chamber Assay

The Ussing chamber is a technique used to measure ion transport across epithelial tissues.

Methodology:

-

Tissue Preparation: Primary human bronchial epithelial cells from patients with the G551D mutation are cultured on permeable supports until they form a polarized, differentiated epithelium.

-

Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological buffer solution and maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier. The current required to maintain this voltage clamp, known as the short-circuit current (Isc), is a measure of net ion transport.

-

Pharmacological Manipulation:

-

Amiloride is added to the apical chamber to block sodium channels (ENaC).

-

Forskolin, a cAMP agonist, is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.

-

Ivacaftor or a vehicle control is then added to the apical chamber to assess its effect on potentiating the forskolin-stimulated Isc.

-

A CFTR inhibitor, such as CFTRinh-172, can be added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc following the addition of each compound is measured and compared between treatment groups.

Patch-Clamp Electrophysiology

Patch-clamp is a technique that allows for the recording of ion channel activity in a small patch of cell membrane or a whole cell.

Methodology:

-

Cell Preparation: Cells expressing the G551D-CFTR protein (e.g., Fischer Rat Thyroid cells) are grown on coverslips.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with a conducting solution and mounted on a micromanipulator.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Recording Configurations:

-

Cell-attached: Records the activity of channels in the patched membrane without disrupting the cell.

-

Whole-cell: The membrane patch is ruptured, allowing for the recording of the total current from the entire cell membrane.

-

Inside-out: A patch of membrane is excised with the intracellular surface facing the bath solution, allowing for the application of intracellular signaling molecules.

-

-

Data Acquisition and Analysis: The current passing through the ion channels is recorded and amplified. The open probability (Po) of the CFTR channels, which is the fraction of time the channel is open, is a key parameter that is analyzed. The effect of Ivacaftor on the Po of G551D-CFTR is measured.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay measures CFTR function in a three-dimensional cell culture model.

Methodology:

-

Organoid Culture: Intestinal organoids are generated from rectal biopsies of CF patients with the G551D mutation. These organoids are cultured in a basement membrane matrix.

-

Assay Setup: Mature organoids are plated in a multi-well plate.

-

Treatment: Organoids are pre-incubated with Ivacaftor or a vehicle control.

-

Stimulation: Forskolin is added to the culture medium to stimulate CFTR-mediated fluid secretion into the lumen of the organoids.

-

Imaging and Analysis: The swelling of the organoids is monitored over time using live-cell imaging. The change in the cross-sectional area of the organoids is quantified as a measure of CFTR function. An increase in swelling in the presence of Ivacaftor indicates potentiation of CFTR activity.[2]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: Mechanism of G551D Mutation and Ivacaftor Action

Figure 2: Ussing Chamber Experimental Workflow

Conclusion

Ivacaftor has revolutionized the treatment of Cystic Fibrosis for patients with the G551D mutation by directly addressing the underlying molecular defect. Its ability to potentiate the G551D-CFTR channel in an ATP-independent manner leads to significant and sustained clinical improvements. The experimental protocols outlined in this guide are fundamental to the continued research and development of novel CFTR modulators. A thorough understanding of Ivacaftor's mechanism of action and the methodologies used to assess its efficacy is essential for advancing the field of personalized medicine for Cystic Fibrosis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Exploring the Mechanism behind G551D and the Effects of Ivacaftor [jscimedcentral.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early In-Vitro Efficacy of Ivacaftor Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies that established the efficacy of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document details the core experimental methodologies, presents key quantitative data from early research, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel critical for maintaining epithelial surface hydration.[1] The G551D mutation, a Class III gating mutation, results in a CFTR protein that is present at the cell surface but has a severely reduced channel open probability. Ivacaftor was the first therapeutic approved to directly address the underlying cause of CF in patients with specific mutations by acting as a CFTR potentiator.[2] This guide focuses on the seminal in-vitro evidence that paved the way for its clinical development.

Core Experimental Protocols

The in-vitro characterization of Ivacaftor's efficacy primarily relied on two key electrophysiological techniques: the Ussing chamber assay and patch-clamp electrophysiology. These methods allowed for the direct measurement of CFTR-mediated ion transport and the gating properties of single CFTR channels, respectively.

Ussing Chamber Assays

Ussing chamber experiments were pivotal in demonstrating Ivacaftor's ability to restore chloride secretion across epithelial cell monolayers expressing mutant CFTR.[3][4]

Objective: To measure the net ion transport across an epithelial monolayer and assess the effect of Ivacaftor on CFTR-mediated chloride secretion.

Cell Models:

-

Fischer Rat Thyroid (FRT) cells: These cells, stably expressing various human CFTR mutations (e.g., G551D), were a primary model system.[3][5]

-

Primary Human Bronchial Epithelial (HBE) cells: Isolated from CF patients with specific genotypes (e.g., G551D/F508del), these cells provided a more physiologically relevant model.[6][7][8]

Detailed Methodology:

-

Cell Culture: Primary HBE cells or FRT cells are seeded at a high density on permeable filter supports (e.g., Snapwell™ or Transwell®) and cultured at an air-liquid interface to promote differentiation into a polarized epithelial monolayer.[6][7]

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a specific physiological salt solution (e.g., Ringer's solution) and maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting current, known as the short-circuit current (Isc), is continuously measured. The Isc represents the net movement of ions across the epithelium.

-

Pharmacological Manipulation: A sequential addition of pharmacological agents is used to isolate and measure CFTR-mediated chloride current:

-

Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC) and thus inhibit sodium absorption.[8]

-

Forskolin (FSK): Added to the basolateral chamber to raise intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) to phosphorylate and activate the CFTR channel.[8]

-

Ivacaftor (VX-770): Added to the apical chamber to potentiate the activity of the activated CFTR channels.

-

CFTRinh-172: A specific CFTR inhibitor added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.[8]

-

-

Data Analysis: The change in Isc (ΔIsc) after the addition of each compound is measured and used to quantify the activity of CFTR.

Patch-Clamp Electrophysiology

Patch-clamp studies provided direct evidence of Ivacaftor's mechanism of action at the single-channel level, demonstrating its role as a potentiator of channel gating.[9][10][11]

Objective: To measure the activity of individual CFTR channels and determine the effect of Ivacaftor on channel open probability (Po).

Cell Models:

-

Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells: These cell lines are commonly used for heterologous expression of specific CFTR mutations, allowing for the study of individual channel behavior in a controlled environment.

Detailed Methodology:

-

Cell Preparation: Cells expressing the CFTR mutation of interest are plated at a low density on glass coverslips.

-

Pipette Preparation: A glass micropipette with a very small tip opening (around 1 µm) is filled with a specific electrolyte solution and positioned over a single cell.

-

Seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Recording Configurations:

-

Cell-attached: The cell membrane patch under the pipette remains attached to the cell. This configuration allows for the measurement of single-channel currents without disrupting the intracellular environment.

-

Excised inside-out patch: The membrane patch is detached from the cell, with the intracellular side of the membrane facing the bath solution. This allows for precise control of the composition of the solution bathing the intracellular face of the channel, facilitating the study of the effects of ATP and PKA.

-

-

Channel Activation and Potentiation:

-

The CFTR channels in the membrane patch are activated by the addition of the catalytic subunit of PKA and ATP to the bath solution (in the inside-out configuration).

-

Ivacaftor is then added to the bath solution to observe its effect on the gating of the activated channels.

-

-

Data Acquisition and Analysis: The current flowing through the single channel is recorded over time. The channel open probability (Po), which is the fraction of time the channel spends in the open state, is calculated before and after the addition of Ivacaftor.

Quantitative Data from Early In-Vitro Studies

The following tables summarize the key quantitative findings from early in-vitro studies of Ivacaftor, demonstrating its efficacy in potentiating various CFTR mutants.

Table 1: Effect of Ivacaftor on G551D-CFTR Chloride Transport in Ussing Chamber Assays

| Cell Type | Ivacaftor Concentration | Fold Increase in Chloride Secretion (approx.) | Reference |

| Primary Human Bronchial Epithelial (G551D/F508del) | 10 µM | ~10 | [8] |

| FRT cells expressing G551D-CFTR | 10 µM | >6 | [5] |

Table 2: Effect of Ivacaftor on the Open Probability (Po) of G551D-CFTR in Patch-Clamp Studies

| Recording Configuration | Ivacaftor Concentration | Change in Open Probability (Po) | Reference |

| Excised Inside-Out Patch | 100 nM | Significant increase from near zero | (General finding from multiple early studies) |

Table 3: Efficacy of Ivacaftor on Various CFTR Gating Mutations (FRT Cells, Ussing Chamber)

| CFTR Mutation | % of Wild-Type CFTR Activity with Ivacaftor (approx.) | Reference |

| G551D | 50% | [5] |

| G178R | 25% | [5] |

| S549N | 30% | [5] |

| S549R | 20% | [5] |

| G551S | 45% | [5] |

| G970R | 20% | [5] |

| G1244E | 25% | [5] |

| S1251N | 40% | [5] |

| S1255P | 25% | [5] |

| G1349D | 40% | [5] |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular mechanism of Ivacaftor and the general workflow of the in-vitro experiments.

Figure 1: CFTR Potentiation Pathway by Ivacaftor.

Figure 2: General Experimental Workflow for In-Vitro Testing of Ivacaftor.

Conclusion

The early in-vitro studies of Ivacaftor hydrate were instrumental in elucidating its mechanism of action and demonstrating its potential as a transformative therapy for Cystic Fibrosis. Through meticulous electrophysiological experiments using both recombinant cell lines and primary patient-derived cells, researchers established that Ivacaftor acts as a potent potentiator of CFTR, significantly increasing the channel's open probability. The quantitative data generated from Ussing chamber and patch-clamp assays provided the foundational evidence of efficacy that propelled Ivacaftor through clinical trials and ultimately to regulatory approval, heralding a new era of precision medicine for individuals with specific CFTR mutations. This guide serves as a technical resource for understanding the core scientific principles and experimental approaches that underpinned this landmark achievement in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]

- 3. atsjournals.org [atsjournals.org]

- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivacaftor potentiation of multiple CFTR channels with gating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [nanion.de]

- 11. CFTR displays voltage dependence and two gating modes during stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Ivacaftor Hydrate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Understanding the absorption, distribution, metabolism, and excretion (ADME) of ivacaftor in various animal models is crucial for its continued development and for the discovery of new CFTR modulators. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of ivacaftor's behavior in preclinical settings.

Absorption

Ivacaftor is a highly lipophilic compound, a characteristic that significantly influences its absorption profile.[1] Preclinical studies in rats have demonstrated moderate oral bioavailability. When administered as an aqueous suspension to jugular vein cannulated rats, the mean oral bioavailability was found to be 18.4 ± 3.2%.[1] In the same model, an oil-based solution resulted in a similar oral bioavailability of 16.2 ± 7.8%.[1] These findings suggest that while formulation can influence the rate of absorption, the overall bioavailability in rats is in the moderate range.

The absorption of ivacaftor is characterized by a slow to moderate rate. In rats, the time to reach maximum plasma concentration (Tmax) was observed to be approximately 5 hours for an aqueous suspension and extended to 8 hours or more for an oil solution.[1]

Role of Lymphatic Transport

Given its high lipophilicity, the potential for lymphatic transport to contribute to the oral absorption of ivacaftor has been investigated. Studies in a mesenteric lymph duct cannulated rat model revealed that lymphatic transport plays a minor role in the overall intestinal absorption of ivacaftor.[1] The relative contribution of lymphatic transport to the total oral bioavailability was 5.91 ± 1.61% for an aqueous suspension and 4.35 ± 1.84% for an oil solution.[1] This indicates that other factors are more dominant in the absorption process.

Distribution

In humans, ivacaftor has an apparent volume of distribution of 250–350 L, indicating extensive tissue uptake.[1][2]

Metabolism

The metabolism of ivacaftor has been primarily characterized in in vitro systems and is mainly mediated by the cytochrome P450 system, specifically CYP3A enzymes. The primary metabolic pathways involve oxidation.

The two major metabolites identified are:

-

M1 (hydroxymethyl-ivacaftor): An active metabolite.

-

M6 (ivacaftor-carboxylate): An inactive metabolite.

Excretion

Preclinical and clinical data indicate that ivacaftor and its metabolites are primarily eliminated through the feces. Renal excretion of the unchanged drug is negligible.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of ivacaftor observed in various preclinical models.

Table 1: Pharmacokinetic Parameters of Ivacaftor in Rats

| Parameter | Aqueous Suspension | Oil Solution | Intravenous |

| Dose | 4 mg/kg (oral) | 4 mg/kg (oral) | 0.25 mg/kg |

| Bioavailability (F) | 18.4 ± 3.2% | 16.2 ± 7.8% | N/A |

| Tmax (h) | 5 | ≥ 8 | N/A |

| Clearance (CL) | N/A | N/A | 0.2 L/h/kg |

| Half-life (t½) | N/A | N/A | 12 h |

Data from a study in jugular vein cannulated rats.[1]

Table 2: Overview of Ivacaftor Preclinical Pharmacokinetic Studies in Other Species

| Species | Study Type | Key Findings/Observations | Reference |

| Dog (Beagle) | Pharmacokinetic studies | Confirmed to have been conducted as part of the preclinical development program. | FDA Documents |

| Monkey (Cynomolgus) | Pharmacokinetic studies | Confirmed to have been conducted as part of the preclinical development program. | FDA Documents |

Note: Specific quantitative data from these studies are not publicly available but their execution is documented in regulatory submissions.

Experimental Protocols

Rat Pharmacokinetic Study

Animal Model: Male Wistar rats with implanted jugular vein cannulas were used. For lymphatic transport studies, a mesenteric lymph duct cannulated rat model was employed.[1]

Dosing:

-

Oral Administration: Ivacaftor was administered as an aqueous suspension (in 0.5% methylcellulose) or an oil solution (in castor oil) at a dose of 4 mg/kg.[1]

-

Intravenous Administration: Ivacaftor was administered via the jugular vein cannula at a dose of 0.25 mg/kg.[1]

Sample Collection:

-

Blood Sampling: Blood samples were collected from the jugular vein cannula at predefined time points post-dosing.

-

Lymph Sampling: In the lymphatic transport studies, lymph was collected from the mesenteric lymph duct cannula.

Analytical Method:

-

Sample Preparation: Plasma and lymph samples were typically prepared using protein precipitation.

-

Quantification: Ivacaftor concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Visualization of Experimental Workflow

Caption: Workflow for a preclinical pharmacokinetic study of ivacaftor in rats.

Mechanism of Action: CFTR Potentiation

Ivacaftor is a CFTR potentiator, meaning it enhances the channel gating activity of the CFTR protein on the cell surface. This leads to an increase in chloride ion transport across the epithelial cell membrane.

The mechanism of action involves the following key steps:

-

Phosphorylation-Dependent Action: The CFTR channel must first be phosphorylated by protein kinase A (PKA) for ivacaftor to exert its effect.

-

Direct Binding: Ivacaftor directly binds to the CFTR protein.

-

Allosteric Modulation: Binding of ivacaftor induces a conformational change in the CFTR protein, stabilizing the open state of the channel.

-

Increased Channel Open Probability: This stabilization leads to a higher probability of the channel being open, allowing for increased chloride ion flow.

-

ATP-Dependent Gating: While ivacaftor promotes the open state, the gating of the CFTR channel remains dependent on ATP binding and hydrolysis at the nucleotide-binding domains (NBDs).

Signaling Pathway Visualization

Caption: Signaling pathway of ivacaftor-mediated CFTR potentiation.

This technical guide provides a consolidated resource for understanding the preclinical pharmacokinetic profile of ivacaftor. The data presented from rat models, along with the outlined experimental protocols and visualization of the mechanism of action, offer valuable insights for researchers in the field of cystic fibrosis drug discovery and development. Further research to obtain and publish detailed pharmacokinetic data from non-rodent preclinical species would be beneficial for a more complete cross-species comparison.

References

Methodological & Application

Application Notes and Protocols for Ivacaftor Hydrate in In-Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel. In individuals with specific CFTR mutations, ivacaftor facilitates increased chloride transport by increasing the channel-open probability.[1][2][3] These application notes provide detailed protocols for the use of ivacaftor hydrate in in-vitro cell culture assays to assess its efficacy on CFTR function. The primary application is for studying CFTR mutations that result in defective channel gating (e.g., G551D mutation) or residual CFTR function.[3][4]

Mechanism of Action

Ivacaftor acts directly on the CFTR protein to increase the probability of the channel being in an open state, thereby enhancing chloride ion transport across the cell membrane.[1][2] This potentiation of CFTR function can be measured in vitro using various electrophysiological and fluorescence-based assays.

Data Presentation

Table 1: Recommended this compound Concentrations for In-Vitro Assays

| Cell Type | Assay Type | Recommended Concentration | EC50 | Reference |

| Fischer Rat Thyroid (FRT) cells expressing G551D-CFTR | Ion Transport | 100 nM | 100 nM | [5] |

| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Ion Transport | 25 nM | 25 nM | [5] |

| Human Nasal Epithelial (HNE) cells | Ussing Chamber | 1 µM | Not specified | [4][6] |

| Human Bronchial Epithelial (HBE) cells with G551D/F508del mutations | Chloride Secretion | Not specified, but resulted in a 10-fold increase | Not specified | [7] |

| HEK293 cells expressing ABCB4 | Functional Assay | 10 µmol/L | Not specified | [5] |

Table 2: Reagents for Ussing Chamber Assay

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Ivacaftor | 10 mM in DMSO | 1 µM | CFTR Potentiator |

| Forskolin | 20 mM in DMSO | 20 µM | CFTR Activator (increases cAMP) |

| Amiloride | 100 mM in DMSO | 100 µM | Blocks epithelial sodium channels (ENaC) |

| CFTRinh-172 | 50 mM in DMSO | 50 µM | Specific CFTR inhibitor |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium or assay buffer. To avoid precipitation, it is advisable to first pre-warm the stock solution and the culture medium to 37°C before dilution.[5] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent toxicity.[8]

Protocol 2: Ussing Chamber Assay for CFTR Function in Polarized Epithelial Cells

This protocol is designed to measure ion transport across a polarized epithelial cell monolayer, such as primary human nasal or bronchial epithelial cells cultured on permeable supports.

-

Cell Culture: Culture primary human nasal or bronchial epithelial cells on permeable inserts until a differentiated, polarized monolayer is formed (typically 21-28 days).[4][6]

-

Ussing Chamber Setup: Mount the permeable inserts containing the cell monolayers into Ussing chambers. The chambers should be filled with Krebs-bicarbonate Ringer solution and maintained at 37°C.

-

Baseline Measurement: Allow the system to equilibrate and measure the baseline short-circuit current (Isc).

-

ENaC Inhibition: Add amiloride (final concentration 100 µM) to the apical side of the monolayer to block the epithelial sodium channel (ENaC) and isolate the chloride current.[4][6]

-

CFTR Activation: Add forskolin (final concentration 20 µM) to the basolateral side to activate CFTR through cAMP stimulation.[4][6]

-

Ivacaftor Application: After the forskolin-stimulated Isc has stabilized, add ivacaftor (final concentration 1 µM) to the apical side to potentiate CFTR-mediated chloride transport.[4][6]

-

CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (final concentration 50 µM), to the apical side to confirm that the measured current is CFTR-dependent.[6]

-

Data Analysis: The change in Isc after the addition of ivacaftor represents the potentiation of CFTR function.

Mandatory Visualization

Caption: Ussing Chamber Experimental Workflow.

Caption: Ivacaftor's Mechanism of Action on CFTR.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivacaftor | CFTR | Autophagy | TargetMol [targetmol.com]

- 6. escholarship.org [escholarship.org]

- 7. apexbt.com [apexbt.com]

- 8. In vitro evaluation of drug delivery behavior for inhalable amorphous nanoparticle formulations in a human lung epithelial cell model - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: The Use of Ivacaftor Hydrate in Primary Human Bronchial Epithelial Cell Models

Audience: Researchers, scientists, and drug development professionals.